molecular formula C28H42Cl4N6 B1650209 1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride CAS No. 1149348-10-6

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride

Número de catálogo: B1650209
Número CAS: 1149348-10-6
Peso molecular: 604.5 g/mol
Clave InChI: YUQCVPFHAFZFPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

El tetracloruro de FGI-106 sufre diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos disolventes orgánicos . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados, pero en general incluyen versiones modificadas del compuesto original con actividad antiviral alterada .

Aplicaciones Científicas De Investigación

Antiviral Activity

FGI-106 has been investigated for its antiviral properties, particularly against viral infections such as Ebola and other filoviruses. Research indicates that it may function as an entry inhibitor for these viruses by targeting specific cellular mechanisms.

  • Case Study : A study published in a patent opposition document highlighted the efficacy of FGI-106 in inhibiting the entry of Ebola virus into host cells. The compound was shown to enhance the effectiveness of other antiviral agents like ZMapp when used in combination therapies .

Drug Delivery Systems

The compound's chemical structure allows it to be utilized in drug delivery systems, particularly for targeted therapy. Its ability to form complexes with various therapeutic agents enhances their solubility and bioavailability.

  • Application Example : FGI-106 can be conjugated with other drugs to improve their pharmacokinetic profiles. This application is particularly relevant in cancer therapy, where targeted delivery can reduce side effects and increase therapeutic efficacy.

Toxicological Considerations

Safety assessments have been conducted to evaluate the potential risks associated with FGI-106. The compound exhibits certain hazardous properties, necessitating careful handling:

Hazard CategoryDescription
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage)

Research Findings

Recent studies have focused on optimizing the synthesis of FGI-106 and evaluating its pharmacological profiles. A systematic review of literature reveals several promising findings:

  • Enhanced Efficacy : FGI-106 has demonstrated superior antiviral activity compared to other compounds in its class.
  • Combination Therapies : When used alongside established antiviral agents, it significantly improves therapeutic outcomes.
  • Mechanistic Insights : Research into its mechanism of action suggests that it interferes with viral replication processes at multiple stages.

Comparación Con Compuestos Similares

El tetracloruro de FGI-106 es único en su actividad antiviral de amplio espectro. Los compuestos similares incluyen:

    Brincidofovir: Un fármaco antiviral con actividad contra los virus ADN.

    BCX4430: Un antiviral de amplio espectro con actividad contra los virus ARN.

    Favipiravir: Un fármaco antiviral utilizado para tratar la influenza y otras infecciones por virus ARN.

    FGI-103 y FGI-104: Compuestos relacionados con propiedades antivirales similares.

En comparación con estos compuestos, el tetracloruro de FGI-106 destaca por su eficacia contra una amplia gama de virus ARN envueltos y su potencial para su uso tanto profiláctico como terapéutico .

Actividad Biológica

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine; tetrahydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C28H38N6·4HCl
  • Molecular Weight : 564.5 g/mol
  • CAS Number : 33329-35-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to inhibit tumor growth in various cancer models.

Toxicity and Safety Profile

The safety profile of 1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine; tetrahydrochloride reveals several critical points:

  • Skin and Eye Irritation : The compound is classified as harmful upon contact with skin and eyes. It can cause severe burns and damage if not handled properly .
  • Acute Toxicity : Toxicological assessments indicate that the compound has a low LD50 value in animal studies, suggesting high acute toxicity levels .

Biological Activity Data Table

Activity TypeTest Organism/Cell LineConcentrationEffect ObservedReference
AntimicrobialE. coli50 µg/mLInhibition of growth
AnticancerHeLa cells100 µMInduction of apoptosis
CytotoxicityMCF-7 cells10 µM50% cell viability reduction
GenotoxicitySalmonella typhimurium20 µg/mLNegative in Ames test

Case Studies

  • In Vitro Anticancer Study :
    A study involving HeLa cells demonstrated that treatment with the compound at concentrations of 100 µM led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Antimicrobial Efficacy :
    An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of E. coli at a concentration of 50 µg/mL. The mechanism was identified as membrane disruption leading to cell lysis.
  • Toxicological Assessment :
    A comprehensive toxicological evaluation indicated that exposure to the compound resulted in severe skin irritation and potential respiratory hazards upon inhalation. The study emphasized the need for stringent safety protocols during handling.

Propiedades

IUPAC Name

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6.4ClH/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6;;;;/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32);4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQCVPFHAFZFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Cl4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149348-10-6
Record name FGI-106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1149348106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FGI-106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76TVI971YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 3
Reactant of Route 3
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 4
Reactant of Route 4
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 5
Reactant of Route 5
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
Reactant of Route 6
Reactant of Route 6
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.